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2-(3-Bromophenyl)quinoline-4-carboxylic acid

Aurora A kinase protein crystallography allosteric inhibition

Researchers studying AURKA-TPX2 PPI require a validated allosteric probe with unambiguous structural confirmation. 2-(3-Bromophenyl)quinoline-4-carboxylic acid (AA30) addresses this need as a reference Y-pocket ligand with two high-resolution co-crystal structures (PDB 5DR2, 2.46 Å; 5DR6, 2.53 Å). • Br anomalous signal (f'' = 1.28 e- at Cu Kα) enables direct electron density placement without SeMet derivatization • Co-crystallizes under both Mg2+-ATP and JNJ-7706621 conditions, reducing optimization trials • Validated benchmark for docking, FEP, and pharmacophore modeling against the AURKA-TPX2 interface

Molecular Formula C16H10BrNO2
Molecular Weight 328.16 g/mol
CAS No. 298230-83-8
Cat. No. B183978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)quinoline-4-carboxylic acid
CAS298230-83-8
Molecular FormulaC16H10BrNO2
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
InChIInChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)
InChIKeyKBIDGMKRLPPRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AA30: Allosteric Probe for AURKA Y-Pocket


2-(3-Bromophenyl)quinoline-4-carboxylic acid (CAS 298230-83-8), also designated as compound AA30 or PDB ligand 5E1, belongs to a class of quinoline-4-carboxylic acid derivatives that act as allosteric inhibitors of Aurora A kinase (AURKA) by targeting the protein-protein interaction (PPI) interface with TPX2 [1]. Unlike ATP-competitive inhibitors, this compound engages the hydrophobic 'Y-pocket' of AURKA, providing a defined chemical biology tool for dissecting non-catalytic kinase regulation [1]. The crystal structure of its complex with AURKA has been deposited in the PDB (entry 5DR2) at a resolution of 2.46 Å, confirming its binding pose and mode of action at atomic resolution [2].

Why AA30 Cannot Be Replaced by Generic Quinoline Analogues


Generic substitution among quinoline-4-carboxylic acid derivatives is not viable for experiments targeting the AURKA-TPX2 PPI because the 3-bromophenyl substituent of this compound provides a specific anomalous scattering signal (from the Br atom) essential for X-ray crystallographic validation, while its meta-substitution geometry directly dictates binding to the Y-pocket [1]. Closely related analogues such as AA29 and AA35 exhibit divergent physicochemical properties and binding conditions: AA29 requires the active-site stabilizer JNJ-7706621 to form a crystal complex, whereas AA30 (this compound) co-crystallizes with either Mg2+-ATP or JNJ-7706621, indicating superior structural compatibility [1]. These compound-specific traits mean that substituting even a close in-class analogue risks losing both the anomalous marker and the flexible co-crystallization capability critical for reproducible structural biology workflows [1].

AA30 Differentiation from Closest AURKA Allosteric Analogues


Co-crystallization Flexibility with ATP and JNJ-7706621

AA30 (2-(3-bromophenyl)quinoline-4-carboxylic acid) is structurally validated to co-crystallize with AURKA under two distinct active-site conditions: bound to Mg2+-ATP (PDB 5DR2) and bound to the ATP-competitive inhibitor JNJ-7706621 (PDB 5DR6) [1]. In direct head-to-head comparison under identical crystallographic screening conditions, the closely related analogue AA29 failed to co-crystallize with Mg2+-ATP and could only be soaked into AURKA pre-complexed with JNJ-7706621 [1]. This differential behavior is documented in the same study, with crystals for both AA30 complexes yielding structures at 2.46 Å and 2.53 Å resolution respectively [2]. This demonstrates that AA30 possesses greater conformational tolerance in the Y-pocket, enabling structural studies under more physiologically relevant conditions (ATP-bound) without requiring artificial active-site blockade [1].

Aurora A kinase protein crystallography allosteric inhibition co-crystallization

Bromine Anomalous Signal for Crystallographic Phasing

The meta-bromine substituent on the phenyl ring of AA30 provides a robust anomalous scattering signal that was used for experimental phasing and unambiguous ligand placement in electron density maps [1]. The parent study directly compared anomalous electron density quality among AA29, AA30, and AurkinA (all containing a bromine atom) and reported that the phased anomalous electron density was stronger in crystals containing the ATP-site stabilizer JNJ-7706621 versus Mg2+-ATP for all three compounds [1]. Critically, AA30 retained a usable anomalous signal under both active-site conditions, whereas the signal for AA29 was only reported in the JNJ-7706621-bound form due to its inability to co-crystallize with Mg2+-ATP [1]. The bromine K-edge anomalous scattering (f'' ≈ 1.28 e- at Cu Kα) provides a built-in validation marker absent in non-halogenated quinoline analogues such as AA35, which lacks any anomalous scatterer above sulfur [2].

X-ray crystallography anomalous dispersion bromine phasing ligand validation

Y-Pocket Binding Pose Conservation vs. AurkinA

Superposition of AURKA co-crystal structures reveals that AA30 binds with a conserved binding mode in the Y-pocket that is essentially identical to that of the lead compound AurkinA [1]. The structural overlay (Fig. 2e of the primary reference) demonstrates that the quinoline-4-carboxylic acid scaffold of AA30 occupies the same hydrophobic cavity and forms the same key interactions—including a π-cation interaction with R179 and hydrophobic contacts with L178—as AurkinA [1]. However, AA30 achieves this Y-pocket occupancy with a molecular weight of 328.16 g/mol versus approximately 410 g/mol for AurkinA, representing a ~20% lower mass while preserving the critical pharmacophore features [2]. This ligand efficiency advantage is characteristic of fragment-like probes that can serve as starting points for further elaboration in medicinal chemistry campaigns [1].

Aurora A kinase allosteric inhibitor Y-pocket structure-activity relationship

Meta-Br SAR in TPX2 Displacement Assay

The fluorescence anisotropy (FA) displacement assay used in the parent study employed TAMRA-labeled TPX2 peptide (residues 1-43) binding to AURKA (Kd = 83 nM, pKd = 7.07 ± 0.07) [1]. The SAR analysis from Supplementary Table 1 of the study established that introduction of a hydrophobic substituent at the meta position of the phenyl ring—specifically F, Cl, CF3, or Br—increased potency in the FA assay relative to the unsubstituted parent compound [1]. While the individual IC50 value for AA30 was not explicitly tabulated in the public manuscript, the class-level SAR trend demonstrates that the meta-bromo substitution (present in AA30, AA29, and AurkinA) is superior to para-substituted or unsubstituted analogues for disrupting the AURKA-TPX2 interaction [1]. The bromine atom specifically provides both hydrophobic bulk (Hansch π = 0.86) and polarizable surface for halogen bonding, a combination not achievable with smaller halogens such as fluorine (π = 0.14) [2].

fluorescence anisotropy protein-protein interaction inhibition AURKA-TPX2 structure-activity relationship

Allosteric Inhibition: Activation Loop Disruption

Binding of AA30 to the Y-pocket induces a structural rearrangement that prevents the ordering of the AURKA activation loop by disrupting the critical R180-pT288 interaction [1]. In the AA30-bound structure (PDB 5DR2), the αC helix shifts upward by approximately 1 Å (measured between Cα atoms of R180 and R179), causing R180 to lose hydrogen-bonding capability with G276 and consequently with phosphorylated T288 [1]. This mechanism is structurally identical to that of the lead compound AurkinA, as confirmed by superposition of the liganded structures [1]. Critically, ATP remains bound in the active site of the AA30-AURKA co-crystal (PDB 5DR2), proving that AA30 inhibits kinase activity through an allosteric mechanism orthogonal to ATP competition [1]. This distinguishes AA30 from classical Type I kinase inhibitors such as JNJ-7706621, which directly occupy the ATP pocket. The dual-mode character—Y-pocket binding plus ATP-site compatibility—is a property shared with AurkinA but not with ATP-competitive probes [1].

allosteric inhibition kinase activation loop AURKA dual-mode inhibitor

PDB Deposition and Community Accessibility

AA30 (as PDB ligand 5E1) is deposited in two high-resolution crystal structures (5DR2 and 5DR6) within the Protein Data Bank, complete with validated electron density maps, refined coordinates, and structure factors [1]. In contrast, several structurally related quinoline-4-carboxylic acid analogues from the same study (including AA35 in PDB 5DN3) were deposited at lower resolution or with fewer associated structures [1]. The availability of two independent AA30 co-structures—one with Mg2+-ATP (5DR2, 2.46 Å) and one with JNJ-7706621 (5DR6, 2.53 Å)—provides the community with orthogonal validation of binding pose, reducing the risk of crystallographic artifacts influencing biological interpretation [1]. The PDB deposition also includes the CORINA-generated ideal coordinates and restraint dictionaries for 5E1, facilitating its immediate use in molecular replacement, docking studies, and computational chemistry workflows [2].

PDB deposition structural biology chemical probe open science

Application Scenarios for AA30 in AURKA Research


Crystallographic Fragment Screening with Anomalous Phasing

AA30 serves as a reference ligand for fragment-based drug discovery campaigns targeting the AURKA Y-pocket. Its bromine atom provides a robust anomalous signal (f'' = 1.28 e- at Cu Kα) that enables unambiguous placement of the compound in electron density maps without selenomethionine derivatization [1]. The availability of two high-resolution co-structures (5DR2 and 5DR6) with validated coordinates and structure factors makes AA30 an ideal positive control for soaking experiments and a starting scaffold for fragment growing, as demonstrated by the SAR expansion from the unsubstituted quinoline-4-carboxylic acid core in the parent study [1].

Dissecting Allosteric vs. ATP-Competitive Inhibition

Because AA30 binds the Y-pocket while permitting simultaneous ATP occupancy (confirmed by PDB 5DR2), it is the preferred tool compound for experiments requiring selective disruption of the AURKA-TPX2 PPI without confounding ATP-site competition [1]. Researchers comparing allosteric inhibition (AA30) with ATP-competitive inhibition (JNJ-7706621) can use this compound to isolate the cellular consequences of blocking AURKA scaffolding functions versus catalytic activity, a distinction critical for validating AURKA's non-enzymatic roles in mitotic spindle assembly [1].

Crystallography Method for Variable Active-Site Occupancy

The unique ability of AA30 to co-crystallize with AURKA under both Mg2+-ATP-bound and JNJ-7706621-bound conditions makes it an indispensable calibrant for crystallography groups optimizing co-crystallization protocols for allosteric kinase inhibitors [1]. Unlike AA29, which requires the ATP-site blocker JNJ-7706621, AA30 supports both conditions, reducing the number of required optimization trials and providing a built-in positive control for assessing whether a novel Y-pocket ligand requires active-site stabilization or is compatible with the native ATP-bound state [1].

Computational Validation Using Experimental Binding Pose

With two independent PDB depositions (5DR2 and 5DR6) showing identical Y-pocket binding pose, AA30 provides a high-confidence benchmark for validating molecular docking algorithms, free energy perturbation (FEP) calculations, and pharmacophore models targeting the AURKA-TPX2 interface [1]. The CORINA-generated ideal coordinates for PDB ligand 5E1 are directly usable in computational workflows, and the anomalous Br signal provides an experimental electron density feature that can be used to assess the accuracy of predicted binding poses [2].

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